CLinDMA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CLinDMA involves the reaction of specific lipid precursors under controlled conditionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and subsequent reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. Techniques such as spin centrifugation-dialysis (SCD) and tangential flow filtration (TFF) are employed to purify the lipid nanoparticles and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
CLinDMA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized lipid derivatives.
Reduction: Reduction reactions can modify the cationic head group, altering the compound’s properties.
Substitution: Substitution reactions can occur at the cationic head group, leading to the formation of different lipid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized lipid derivatives, reduced lipid forms, and substituted lipid compounds. These products can have different properties and applications depending on the specific modifications made to the original compound .
Scientific Research Applications
CLinDMA has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for various chemical applications.
Biology: Employed in the delivery of siRNA for gene silencing studies and other biological research.
Medicine: Utilized in the development of therapeutic formulations for the treatment of diseases through siRNA delivery.
Industry: Applied in the production of advanced drug delivery systems and other industrial applications
Mechanism of Action
CLinDMA exerts its effects through the formation of lipid nanoparticles that encapsulate siRNA molecules. These nanoparticles facilitate the delivery of siRNA into target cells, where the siRNA can exert its gene-silencing effects. The molecular targets and pathways involved include the activation of innate immune pathways and the induction of inflammatory cytokines through the stimulation of toll-like receptor 4 (TLR4) signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CLinDMA include other cationic lipids used in lipid nanoparticle formulations, such as:
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): Another cationic lipid used in gene delivery systems.
DODMA (1,2-dioleoyl-3-dimethylammonium-propane): A cationic lipid with similar properties and applications.
DMTAP (1,2-dimyristoyl-3-trimethylammonium-propane): Used in the formulation of lipid nanoparticles for drug delivery
Uniqueness of this compound
This compound is unique due to its specific structure and ability to induce a strong inflammatory response, making it particularly effective in certain therapeutic applications. Its use in the synthesis of LNP201 for siRNA delivery sets it apart from other cationic lipids, providing a robust platform for gene silencing and other advanced therapeutic strategies .
Properties
Molecular Formula |
C54H97NO3 |
---|---|
Molecular Weight |
808.4 g/mol |
IUPAC Name |
2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]butoxy]-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine |
InChI |
InChI=1S/C54H97NO3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-38-56-43-48(42-55(7)8)58-40-26-25-39-57-47-34-36-53(5)46(41-47)30-31-49-51-33-32-50(45(4)29-27-28-44(2)3)54(51,6)37-35-52(49)53/h13-14,16-17,30,44-45,47-52H,9-12,15,18-29,31-43H2,1-8H3/b14-13-,17-16-/t45-,47+,48?,49+,50-,51+,52+,53+,54-/m1/s1 |
InChI Key |
PGYFLJKHWJVRMC-ZXRZDOCRSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.